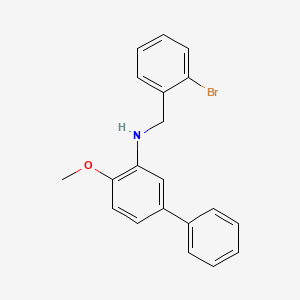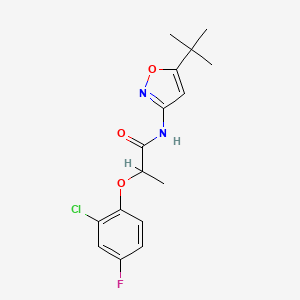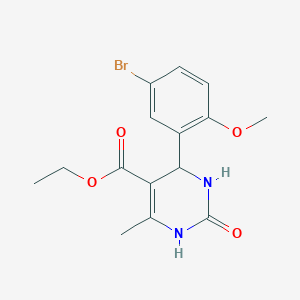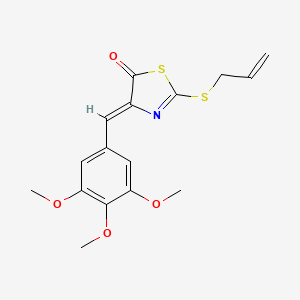![molecular formula C12H14N2O2S B5025508 [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is a chemical compound that has been widely studied for its potential therapeutic applications. It is a benzimidazole derivative that has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). Furthermore, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by interfering with their DNA synthesis or by disrupting their cell cycle. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication. The anti-inflammatory effects of the compound may be mediated by its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including DNA polymerase and reverse transcriptase. It has also been shown to affect the levels of certain proteins involved in cell signaling pathways, such as the MAPK and PI3K/Akt pathways. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it accessible for laboratory research. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may make it difficult to use in certain assays. In addition, its effects may vary depending on the cell type or tissue being studied, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid. One area of interest is the development of new drugs based on the compound. Researchers may also investigate the compound's potential as a treatment for specific diseases, such as cancer or viral infections. In addition, the compound's mechanism of action could be further elucidated to better understand its effects on cells and tissues. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.
Synthesemethoden
The synthesis of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid involves the reaction of 2-mercaptobenzimidazole with propyl bromide and sodium hydroxide in a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the concentration of the reagents.
Eigenschaften
IUPAC Name |
2-(2-propylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUAWLMWHDNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)


![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)